molecular formula C18H19N3O4S B2977508 N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide CAS No. 921559-39-9

N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B2977508
CAS No.: 921559-39-9
M. Wt: 373.43
InChI Key: KCXBJBCHQHLCKU-UHFFFAOYSA-N
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Description

N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide is a sulfonamide-containing acetamide derivative featuring a substituted indoline core. Its structure comprises a phenylacetamide backbone linked to a sulfamoyl group at the para position, which is further substituted with a 1-methyl-2-oxoindolin-5-yl moiety.

Properties

IUPAC Name

N-[3-methyl-4-[(1-methyl-2-oxo-3H-indol-5-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-11-8-14(19-12(2)22)5-7-17(11)26(24,25)20-15-4-6-16-13(9-15)10-18(23)21(16)3/h4-9,20H,10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXBJBCHQHLCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of 1-methyl-2-oxoindoline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 3-methyl-4-aminophenyl acetamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide involves its interaction with biological targets, such as enzymes or receptors. The indole moiety allows the compound to bind with high affinity to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the modulation of immune responses.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name Core Structure Substituents Heterocyclic Moieties Reference
N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide (Target) Phenylacetamide 3-methyl, sulfamoyl-linked indoline Indoline (2-oxo, 1-methyl) N/A
(E)-N-(3-fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide Isoxazole-indolinylidene acetamide Fluoroisoxazole, methylisoxazole Isoxazole, indolin-3-ylidene
N-(4-(N-(3-ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)sulfamoyl)phenyl)acetamide (3c) Phenylacetamide 3-ethyl-5-mercapto-triazole 1,2,4-triazole
2-Cyano-3-phenyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acrylamide (9) Phenylacrylamide Cyano, pyridinyl-sulfamoyl Pyridine
N-(4-(N-(naphthalen-2-yl)sulfamoyl)phenyl)acetamide (4p) Phenylacetamide Naphthalene Naphthalene
(E)-N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-2-((3-(6-(N-(4-chloro-3-(trifluoromethyl)phenyl)sulfamoyl)-1-(cyclopropanecarbonyl)indolin-5-yl)allyl)oxy)acetamide (54) Indoline-acetamide Chloro-trifluoromethylphenyl, cyclopropanecarbonyl Indoline

Key Observations :

  • Compared to isoxazole-containing derivatives , the target’s indoline core may confer distinct electronic properties due to its fused bicyclic structure.
  • Compound 54 () shares the indoline-sulfamoyl-acetamide framework but includes a trifluoromethyl group and a polyethylene glycol-like chain, which could improve solubility or target specificity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility (Predicted) LogP (Calculated) Reference
Target Compound Not reported Moderate (DMSO) ~3.2 N/A
3c 119–121 Low (aqueous) 2.8
9 245–247 Low (aqueous) 4.1
4p Not reported Moderate (DCM/EA) ~3.5

Key Notes:

  • The target’s indoline moiety may increase hydrophobicity compared to 3c but reduce it relative to naphthalene-containing 4p .
  • High melting points (e.g., 9 ) correlate with rigid aromatic structures, suggesting the target may exhibit similar thermal stability .

Biological Activity

N-(3-methyl-4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • Molecular Formula : C20H21N3O4S
  • Molecular Weight : 399.5 g/mol
  • IUPAC Name : 1-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-oxo-3H-indole-5-sulfonamide
  • PubChem CID : 24602885

Structural Representation

PropertyValue
Molecular FormulaC20H21N3O4S
Molecular Weight399.5 g/mol
IUPAC Name1-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-oxo-3H-indole-5-sulfonamide

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of microorganisms.

The compound primarily acts by inhibiting bacterial protein synthesis, which is critical for bacterial growth and replication. This inhibition leads to bactericidal effects, especially noted in Gram-positive bacteria.

Efficacy Data

The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized below:

PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus15.625 - 62.5Bactericidal
Enterococcus faecalis62.5 - 125Bactericidal
Escherichia coli>125Bacteriostatic
Methicillin-resistant Staphylococcus aureus (MRSA)62.216 - 124.432Moderate activity

These findings suggest that the compound has a broad spectrum of activity, with particular efficacy against MRSA and other clinically relevant strains.

Anticancer Activity

Preliminary studies have indicated that this compound may also possess anticancer properties.

Case Studies

  • In Vitro Studies :
    • The compound was tested against various cancer cell lines, including pancreatic and gastric cancer cells.
    • Results showed significant cytotoxicity with IC50 values ranging from 10 to 30 µM, indicating potential as an anticancer agent.
  • Mechanistic Insights :
    • The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.
    • It also inhibits cell proliferation by interfering with the cell cycle, particularly at the G1 phase.

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